

A Technical Guide to 5-Methoxy-4-Chromanone: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 5-Methoxy-4-Chromanone

Cat. No.: B1590909

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Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic compounds. As a core component of flavonoids like flavanones and isoflavones, this moiety is associated with a broad spectrum of biological activities. The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, leading to significant variations in their chemical properties and pharmacological profiles. This structural nuance imparts a higher degree of flexibility and three-dimensionality, making chromanones attractive templates for drug discovery. Research has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.

This guide provides an in-depth technical overview of a specific derivative, **5-Methoxy-4-Chromanone**. We will explore its chemical identity, physicochemical properties, synthetic methodologies, potential applications in research and drug development, and essential safety considerations, offering a comprehensive resource for scientists and professionals in the field.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical entity. **5-Methoxy-4-Chromanone** is systematically identified by a unique set of identifiers and characterized by specific physicochemical properties.

Core Identifiers

The fundamental identifiers for **5-Methoxy-4-Chromanone** are summarized below, providing unambiguous references for this compound in chemical databases and literature.

Identifier	Value	Source
CAS Number	863309-86-8	[PubChem] [1]
IUPAC Name	5-methoxy-2,3-dihydrochromen-4-one	[PubChem] [1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[PubChem] [1]
Molecular Weight	178.18 g/mol	[PubChem] [1]
Canonical SMILES	COc1=CC=CC2=C1C(=O)CCO2	[PubChem] [1]
InChI Key	NDMGXDPNMNYBFW-UHFFFAOYSA-N	[PubChem] [1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability. While experimental data for **5-Methoxy-4-Chromanone** is not widely published, computed properties provide valuable estimates. For context, experimental data for the related isomer, 6-Methoxy-4-chromanone, are included.

Property	Value (5-Methoxy-4-Chromanone)	Value (6-Methoxy-4-chromanone)	Source
Physical State	Solid (Predicted)	White to almost white crystalline powder	[Chem-Impex]
Melting Point	Not available	45 - 49 °C	[Chem-Impex]
Boiling Point	Not available	180 °C / 23 mmHg	[Chem-Impex]
XLogP3-AA	1.3 (Computed)	1.66 (Computed)	[PubChem] ^[1] , [ChemScene] ^[2]
Topological Polar Surface Area	35.5 Å ² (Computed)	35.53 Å ² (Computed)	[PubChem] ^[1] , [ChemScene] ^[2]
Hydrogen Bond Donor Count	0 (Computed)	0 (Computed)	[PubChem] ^[1] , [ChemScene] ^[2]
Hydrogen Bond Acceptor Count	3 (Computed)	3 (Computed)	[PubChem] ^[1] , [ChemScene] ^[2]

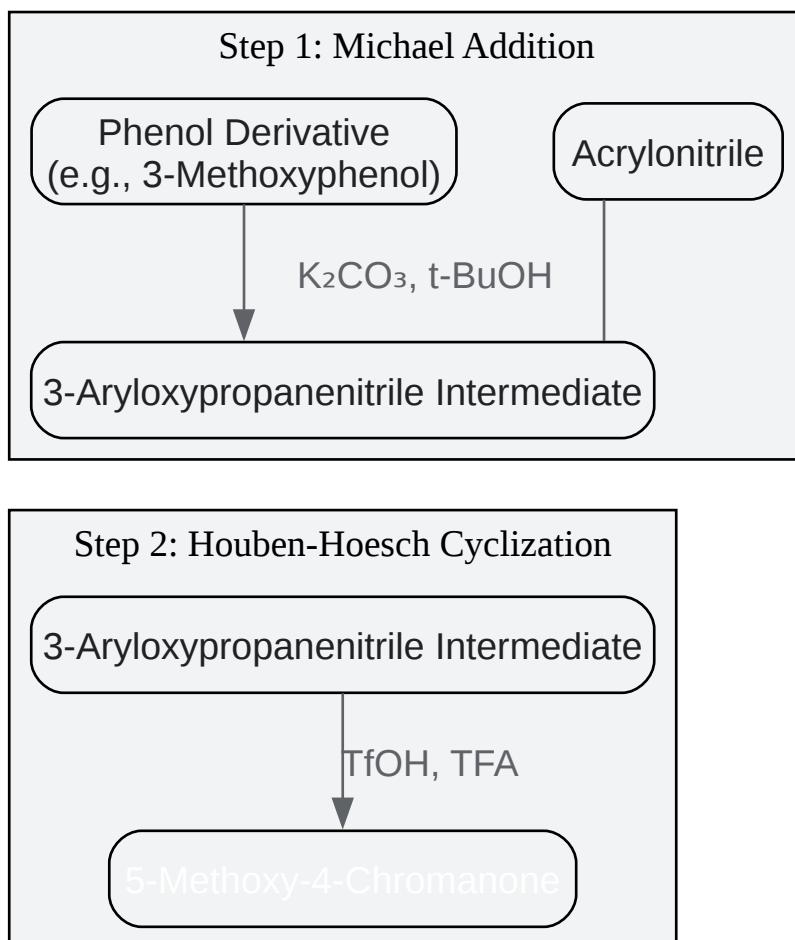
Section 2: Synthesis and Characterization

The synthesis of chromanones is a well-established area of organic chemistry, with several methodologies available for constructing the core heterocyclic ring system.

Synthetic Strategy: Intramolecular Cyclization

A common and effective route to chromanones involves the intramolecular cyclization of an appropriate precursor. One such strategy is the acid-catalyzed cyclization of 3-aryloxypropanenitriles or a related Michael addition followed by cyclization.

The diagram below illustrates a generalized two-step synthesis pathway applicable to various chromanones.



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Caption: Generalized workflow for 4-chromanone synthesis.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is adapted from established methods for chromanone synthesis and outlines a viable procedure for preparing **5-Methoxy-4-Chromanone**.^[3]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

- To a solution of 3-methoxyphenol (1.0 equiv) in tert-butanol, add a catalytic amount of potassium carbonate (e.g., 0.1 equiv).
- Add acrylonitrile (1.1 equiv) dropwise to the mixture at room temperature.

- Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the resulting crude oil, the 3-(3-methoxyphenoxy)propanenitrile intermediate, via vacuum distillation or column chromatography.

Step 2: Synthesis of **5-Methoxy-4-Chromanone**

- Cool a solution of trifluoroacetic acid (TFA, 5.0 equiv) to 0 °C.
- Slowly add trifluoromethanesulfonic acid (TfOH, 1.5 equiv) to the cooled TFA.
- Add the 3-(3-methoxyphenoxy)propanenitrile intermediate (1.0 equiv) dropwise to the acid mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
- Carefully pour the reaction mixture into ice water to quench the reaction.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield **5-Methoxy-4-Chromanone**.

Analytical Characterization

The structure and purity of the synthesized **5-Methoxy-4-Chromanone** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

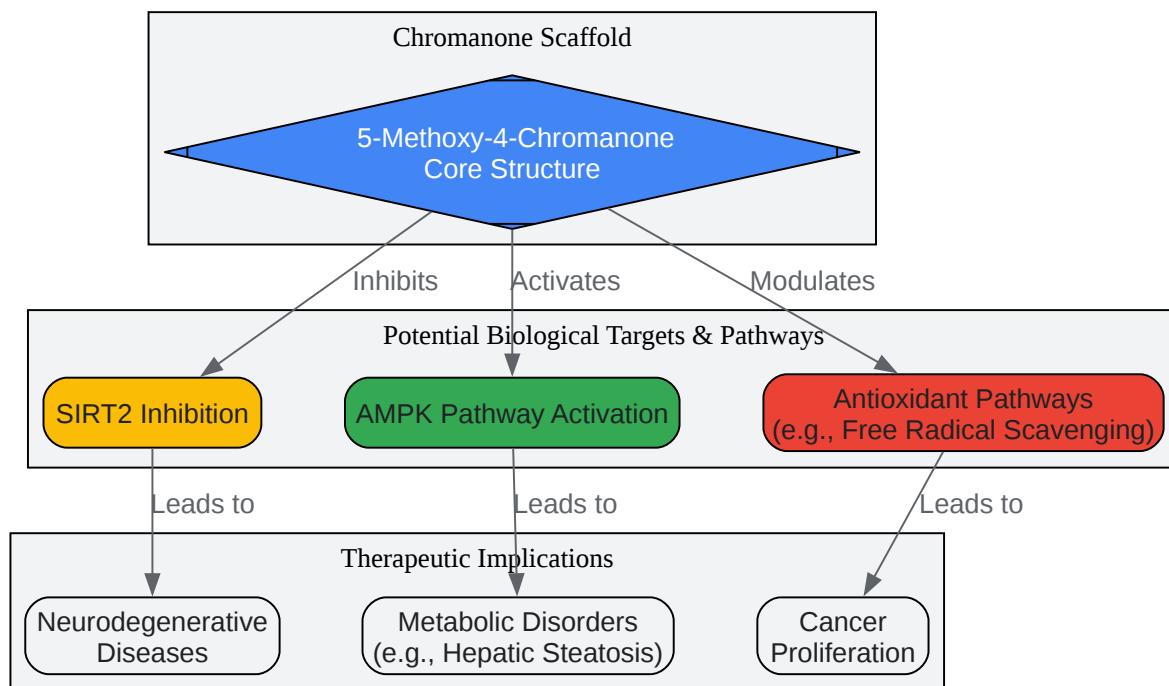
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9 ppm), and two aliphatic triplets corresponding to the protons at the C2 and C3 positions of the dihydropyran ring. For the related isomer 8-Methoxy-4-chromanone, the methylene protons appear as triplets at approximately 2.36 ppm and 4.05-4.43 ppm.[2]
- ^{13}C NMR: The carbon NMR would display signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (with the methoxy-substituted carbon being significantly shielded), the methoxy carbon (around 55 ppm), and the two aliphatic carbons.
- Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 178.18 g/mol . Fragmentation patterns would likely involve the loss of CO, CH_3 , and OCH_3 fragments.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm^{-1} .

Section 3: Applications in Research and Drug Development

The chroman-4-one nucleus is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications. Their biological activities are diverse, spanning from anticancer and antioxidant to anti-inflammatory and antidiabetic effects.

Modulation of Key Biological Targets

The chromanone scaffold serves as a versatile framework for designing inhibitors of various enzymes and modulators of signaling pathways implicated in disease.

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Caption: Potential therapeutic pathways modulated by chromanone derivatives.

- Sirtuin 2 (SIRT2) Inhibition: Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme linked to neurodegenerative disorders like Parkinson's and Huntington's disease.^[4] The development of such inhibitors is a promising strategy for therapeutic intervention in these conditions.
- AMPK/PPAR α Pathway Activation: Certain homoisoflavonoids based on the chromanone structure have been shown to attenuate hepatic steatosis (fatty liver disease) by activating key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPAR α).^[5] This activation helps reduce lipid accumulation in liver cells.

- Anticancer and Antioxidant Activity: The chromanone framework is frequently found in compounds with significant antioxidant and anticancer properties. Studies on 3-benzylidene chroman-4-one analogs have demonstrated their ability to scavenge free radicals and induce apoptosis in cancer cell lines, indicating their potential for development as anticancer agents.

Section 4: Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **5-Methoxy-4-Chromanone** (CAS 863309-86-8) is not readily available, general precautions for handling laboratory chemicals of this class should be strictly followed. An SDS for the related isomer, 5-Methoxy-3-chromanone, indicates that no data is available for GHS classification, underscoring the need for cautious handling.^[6]

- General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - Inhalation: Move the person to fresh air.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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